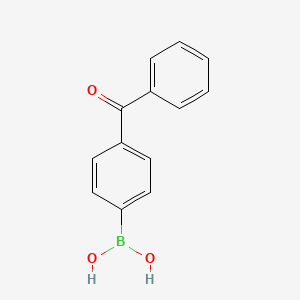

4-Benzoylphenylboronic acid

Overview

Description

4-Benzoylphenylboronic acid, also known as 4-(Phenylcarbonyl)phenylboronic acid, is an organic compound with the chemical formula C13H11BO3. This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Mechanism of Action

Target of Action

4-Benzoylphenylboronic acid is a chemical compound used in proteomics research

Mode of Action

It is known to be a reactant for pd-catalyzed regioselective cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving cross-coupling reactions.

Biochemical Pathways

It has been used in the synthesis of 9-arylpurines, which are a novel class of Enterovirus inhibitors . This suggests that it may play a role in the biochemical pathways related to viral replication or inhibition.

Result of Action

As it is used in the synthesis of 9-arylpurines, a novel class of Enterovirus inhibitors , it may have an inhibitory effect on viral replication at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-Benzoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in the study of enzyme-substrate interactions and protein-ligand binding.

Cellular Effects

This compound has been shown to influence various cellular processes. It can act as a photoaffinity labeling agent, allowing researchers to study protein interactions and cellular localization . This compound can affect cell signaling pathways by modifying the activity of specific proteins and enzymes involved in these pathways. Additionally, this compound can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . For example, in palladium-catalyzed cross-coupling reactions, this compound acts as a substrate, forming a complex with the palladium catalyst and facilitating the transfer of functional groups between molecules. This mechanism is essential for the synthesis of various organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organic molecules . It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites. The compound’s ability to form covalent bonds with biomolecules allows it to participate in complex biochemical reactions, making it a valuable tool for studying metabolic pathways and enzyme kinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its chemical properties and the presence of binding partners, which can affect its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications These interactions direct the compound to specific organelles or compartments within the cell, where it can perform its biochemical functions For example, this compound may be localized to the cytoplasm or mitochondria, depending on the presence of specific targeting sequences or modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium complexes may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: 4-Benzoylphenol.

Reduction: 4-Benzoylphenylmethanol.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

4-Benzoylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reactant in cross-coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

Medicine: Explored for its role in drug development, especially in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Phenylboronic acid: Lacks the benzoyl group, making it less versatile in certain reactions.

4-Formylphenylboronic acid: Contains a formyl group instead of a benzoyl group, leading to different reactivity.

4-Carboxyphenylboronic acid: Contains a carboxyl group, which affects its solubility and reactivity.

Uniqueness: 4-Benzoylphenylboronic acid is unique due to its benzoyl group, which enhances its reactivity in cross-coupling reactions and its potential as an enzyme inhibitor. This makes it a valuable compound in both synthetic chemistry and biomedical research .

Properties

IUPAC Name |

(4-benzoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIVCCXDVRXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400697 | |

| Record name | 4-Benzoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268218-94-6 | |

| Record name | 4-Benzoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-benzoylphenylboronic acid in the development of BODIPY-based fluorescent probes for peroxisome function?

A1: The abstract highlights that this compound was chosen as a pro-photoaffinity labeling residue and successfully coupled with iodo-BODIPY []. This suggests that the compound is not the primary target of investigation but rather serves as a modifiable handle on the BODIPY core. Photoaffinity labeling utilizes a photo-reactive group, which in this case likely originates from the this compound moiety upon light activation. This allows the BODIPY probe to covalently bind to nearby molecules within the peroxisome, enabling further studies on localization and potential interactions with peroxisomal components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)